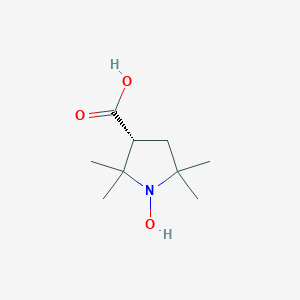

(3R)-1-hydroxy-2,2,5,5-tetramethylpyrrolidine-3-carboxylic acid

Description

Properties

IUPAC Name |

(3R)-1-hydroxy-2,2,5,5-tetramethylpyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3/c1-8(2)5-6(7(11)12)9(3,4)10(8)13/h6,13H,5H2,1-4H3,(H,11,12)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLKPVQZFNYXFCY-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C(N1O)(C)C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C[C@H](C(N1O)(C)C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-1-hydroxy-2,2,5,5-tetramethylpyrrolidine-3-carboxylic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric hydrogenation of a suitable precursor, such as a pyrrolidine derivative, using a chiral catalyst under hydrogen gas. The reaction conditions often include a solvent like ethanol or methanol and a temperature range of 0-50°C.

Industrial Production Methods

Industrial production of this compound may involve large-scale asymmetric synthesis using optimized chiral catalysts and continuous flow reactors to enhance yield and purity. The process might also include steps for the resolution of racemic mixtures to obtain the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

(3R)-1-hydroxy-2,2,5,5-tetramethylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents like PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate).

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as LiAlH4 (lithium aluminium hydride).

Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming esters or ethers.

Common Reagents and Conditions

Oxidation: PCC in dichloromethane at room temperature.

Reduction: LiAlH4 in dry ether at low temperatures.

Substitution: Acid chlorides or alkyl halides in the presence of a base like pyridine.

Major Products

Oxidation: Ketones or aldehydes.

Reduction: Alcohols.

Substitution: Esters or ethers.

Scientific Research Applications

Medicinal Chemistry

Antioxidant Properties

One of the primary applications of (3R)-1-hydroxy-2,2,5,5-tetramethylpyrrolidine-3-carboxylic acid is its role as a stable nitroxide radical. Nitroxides are known for their antioxidant properties, which can mitigate oxidative stress in biological systems. Studies have demonstrated that this compound can effectively scavenge free radicals and protect cellular components from oxidative damage .

Drug Delivery Systems

The compound's ability to enhance membrane permeability makes it a valuable candidate in drug delivery systems. It can facilitate the transport of therapeutic agents across cellular membranes, thereby improving the bioavailability of drugs . This property is particularly beneficial in the development of targeted therapies for cancer and other diseases.

Biochemistry

Spin Labeling in Electron Spin Resonance (ESR)

this compound is extensively used in biophysical studies as a spin label for Electron Spin Resonance (ESR) spectroscopy. This technique allows researchers to investigate the dynamics and interactions of biomolecules in various environments. The stable radical nature of the compound provides reliable signals for quantitative analysis .

Study of Membrane Dynamics

The compound has been employed to study membrane dynamics and fluidity in biological membranes. By incorporating it into lipid bilayers, researchers can monitor changes in membrane structure and behavior under different physiological conditions .

Materials Science

Development of Functional Materials

In materials science, this compound is utilized in the synthesis of functional materials. Its radical properties contribute to the formation of polymers with enhanced thermal stability and electrical conductivity. These materials have potential applications in electronics and nanotechnology .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Antioxidant Activity Assessment | Medicinal Chemistry | Demonstrated effective scavenging of superoxide radicals in vitro. |

| Drug Delivery Mechanism Exploration | Biochemistry | Enhanced permeability of liposomal formulations containing doxorubicin. |

| ESR Spectroscopy Application | Biophysical Chemistry | Provided insights into protein-lipid interactions in cell membranes. |

| Polymer Synthesis Experiment | Materials Science | Resulted in polymers with improved conductivity and mechanical strength. |

Mechanism of Action

The mechanism of action of (3R)-1-hydroxy-2,2,5,5-tetramethylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and carboxylic acid groups can form hydrogen bonds and ionic interactions with active sites, modulating the activity of the target molecules. This compound may also participate in stereospecific binding, enhancing its efficacy and selectivity in biological systems.

Comparison with Similar Compounds

Structural Variations

- Substituent Position and Type : The target compound’s 2,2,5,5-tetramethyl groups and 1-hydroxy moiety distinguish it from simpler derivatives like (3S,5R)-5-methylpyrrolidine-3-carboxylic acid, which lacks hydroxylation and has fewer methyl groups . The 5-oxo group in 1-methyl-5-oxopyrrolidine-3-carboxylic acid introduces a ketone, altering polarity and hydrogen-bonding capacity compared to the tetramethylated target compound .

- Stereochemistry : The (3R) configuration in the target compound contrasts with the (3S,5R) diastereomer in , highlighting the role of stereochemistry in physicochemical and biological properties .

Physicochemical Properties

- Melting Point and Stability : The high melting point (200°C) of the target compound suggests strong intermolecular interactions (e.g., hydrogen bonding between -OH and -COOH groups), whereas 1-methyl-5-oxopyrrolidine-3-carboxylic acid likely exhibits lower thermal stability due to fewer methyl groups and a ketone .

- Polarity : The polar surface area of the target compound (38.77 Ų) is intermediate between the highly polar benzodioxol derivative (larger substituents) and the less polar plant-derived analogs .

Biological Activity

(3R)-1-Hydroxy-2,2,5,5-tetramethylpyrrolidine-3-carboxylic acid, also known as 1-hydroxy-2,2,5,5-tetramethylpyrrolidine-3-carboxylic acid or simply as the compound's IUPAC name, is a pyrrolidine carboxylic acid derivative. This compound has garnered attention in scientific research due to its unique structural properties and potential biological activities.

The molecular formula of this compound is with a molecular weight of approximately 187.24 g/mol. The compound features a pyrrolidine ring with a hydroxyl group and a carboxylic acid functional group, contributing to its biological reactivity and interaction with various biological systems .

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antioxidant Properties : The compound acts as a stable nitroxide radical and has been studied for its ability to scavenge reactive oxygen species (ROS), thus providing protective effects against oxidative stress in cellular environments .

- Potential Therapeutic Applications : Due to its antioxidant capabilities, this compound may have implications in therapeutic applications related to oxidative stress-related diseases .

- Role in Metabolism : It has been identified as a metabolite in human blood under specific exposure conditions, suggesting a role in human metabolism and potential implications for health monitoring .

The mechanism by which this compound exerts its biological effects primarily involves its ability to undergo reversible redox reactions. This allows the compound to alternate between its nitroxide radical form and other oxidized states. Such redox cycling is crucial for its antioxidant activity as it can effectively neutralize ROS and modulate cellular signaling pathways .

Study 1: Antioxidant Efficacy

A study investigated the antioxidant efficacy of this compound in vitro. Results showed that the compound significantly reduced oxidative damage in cultured cells exposed to high levels of hydrogen peroxide. The study concluded that the compound could mitigate oxidative stress by enhancing cellular antioxidant defenses.

Study 2: Metabolic Profiling

Another research effort focused on the metabolic profiling of individuals exposed to this compound. Findings indicated that it was detectable in human plasma samples from subjects with known exposure to derivatives of this compound. This suggests that it could serve as a biomarker for exposure assessment in environmental studies .

Data Table: Summary of Biological Activities

Q & A

Q. What are the standard synthetic routes for (3R)-1-hydroxy-2,2,5,5-tetramethylpyrrolidine-3-carboxylic acid?

The synthesis typically involves chiral pool strategies or asymmetric catalysis to establish the (3R)-configuration. Key steps include:

- Protection of the pyrrolidine nitrogen using tert-butoxycarbonyl (Boc) groups (as seen in analogous compounds like (3R)-3-amino-1-Boc-pyrrolidine-3-carboxylic acid ).

- Methylation at C2 and C5 positions via alkylation or nucleophilic substitution under inert conditions.

- Hydroxylation at C1 using oxidizing agents like mCPBA or enzymatic methods to preserve stereochemistry.

- Final deprotection and hydrolysis of esters to yield the carboxylic acid (e.g., HCl-mediated hydrolysis in water at 93–96°C for 17 hours, as described for related piperidine derivatives ).

Q. How is the enantiomeric purity of this compound validated?

Enantiomeric excess is assessed using:

- Chiral HPLC with columns like Chiralpak IA/IB and mobile phases optimized for pyrrolidine derivatives .

- Circular Dichroism (CD) spectroscopy to confirm the (3R)-configuration by comparing optical rotation data with literature values (e.g., (2S,3R,4R,5R)-proline analogs ).

- X-ray crystallography for absolute stereochemical assignment, as demonstrated in studies of structurally similar compounds .

Q. What spectroscopic techniques are critical for structural characterization?

- <sup>1</sup>H/<sup>13</sup>C NMR : Key signals include the C3 carboxylic acid proton (δ ~12.5 ppm in DMSO-d6) and methyl groups (δ 1.2–1.5 ppm) .

- High-resolution mass spectrometry (HRMS) : Confirm molecular weight (calc. for C9H17NO3: 187.12 g/mol) and fragmentation patterns .

- IR spectroscopy : Identify hydroxyl (3200–3500 cm<sup>-1</sup>) and carboxylic acid (1700–1750 cm<sup>-1</sup>) stretches .

Advanced Research Questions

Q. How can low yields in the final hydrolysis step be mitigated?

Optimization strategies include:

- pH control : Adjust to 6.5 post-hydrolysis to precipitate impurities while retaining the product in solution .

- Solvent selection : Use 10% isopropanol/dichloromethane for extraction to improve solubility .

- Temperature modulation : Prolonged heating (e.g., 17 hours at 93–96°C) ensures complete deprotection without side reactions .

Q. What computational methods predict the compound’s reactivity in biological systems?

- Density Functional Theory (DFT) : Models hydrogen-bonding interactions between the hydroxyl/carboxylic acid groups and target enzymes .

- Molecular docking : Screens against pyrroline-5-carboxylate reductase (P5CR) or other enzymes in proline metabolism pathways .

- MD simulations : Assess stability of the tetramethyl groups in hydrophobic binding pockets .

Q. How does the compound’s stability vary under different storage conditions?

Stability studies on related pyrrolidine derivatives suggest:

- Aqueous solutions : Degrade rapidly at pH >7 due to lactam formation; store at pH 4–6 .

- Solid state : Stable for >6 months at -20°C under argon, but hygroscopic forms require desiccants .

- Light sensitivity : Amber vials prevent photodegradation of the hydroxyl group .

Q. What strategies resolve contradictions in reported biological activity data?

- Dose-response reevaluation : Confirm activity thresholds using orthogonal assays (e.g., enzymatic vs. cellular assays) .

- Impurity profiling : Trace methylated byproducts (e.g., from incomplete alkylation) can skew results; quantify via LC-MS .

- Chiral crossover analysis : Test (3S)-enantiomers to isolate stereospecific effects .

Methodological Challenges and Solutions

Q. Why do crystallographic studies fail for this compound, and how is this addressed?

- Issue : Flexible tetramethyl groups hinder crystal lattice formation.

- Solutions :

- Co-crystallize with heavy atoms (e.g., K<sup>+</sup> or Cs<sup>+</sup>) to improve diffraction .

- Use small-molecule additives (e.g., 1,4-dioxane) to stabilize conformers .

Q. How are regioselectivity issues in methylation resolved?

Q. What bioactivity screening platforms are most relevant?

- Enzyme inhibition assays : Target proline dehydrogenase (PRODH) or collagen-modifying enzymes due to structural similarity to proline analogs .

- Cell permeability studies : Use Caco-2 monolayers to assess carboxylic acid transport (logP ~-0.5 predicts low permeability) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.